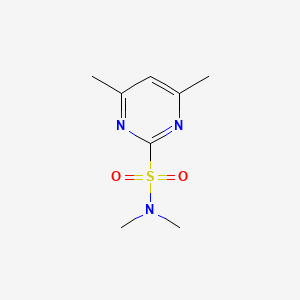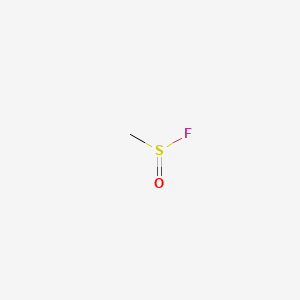
Methanesulfinyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfinyl fluoride, also known as methanesulfonyl fluoride, is an organosulfur compound with the chemical formula CH₃SO₂F. It is a clear, colorless to yellowish liquid with a pungent odor. This compound is highly toxic and corrosive, and it is known for its ability to inhibit acetylcholinesterase, an enzyme that regulates the neurotransmitter acetylcholine in the central and peripheral nervous systems .
Preparation Methods
Methanesulfinyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water. The product is then steam distilled to obtain this compound . This method is advantageous due to its fast reaction speed, short reaction time, and high selectivity and yield. It also allows for clean production and reduces preparation costs, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Methanesulfinyl fluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts vigorously with water to produce highly corrosive and toxic fumes of hydrogen fluoride gas.
Decomposition: On heating, it decomposes to release toxic fumes of fluorides and sulfur oxides.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, due to the presence of the sulfonyl fluoride group.
Common reagents used in these reactions include water, steam, and alkali. The major products formed from these reactions are hydrogen fluoride gas and sulfur oxides .
Scientific Research Applications
Methanesulfinyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
Methanesulfinyl fluoride exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to enhanced neurotransmission . This inhibition is irreversible and can only be overcome by the de novo synthesis of new acetylcholinesterase in the affected tissues .
Comparison with Similar Compounds
Methanesulfinyl fluoride is similar to other sulfonyl fluorides, such as trifluoromethanesulfonyl fluoride and benzenesulfonyl fluoride. it is unique in its specific inhibition of acetylcholinesterase and its applications in both organic synthesis and neurobiology . Other similar compounds include methanesulfonyl chloride, which is used as a precursor in the synthesis of this compound .
Properties
CAS No. |
56755-41-0 |
|---|---|
Molecular Formula |
CH3FOS |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
methanesulfinyl fluoride |
InChI |
InChI=1S/CH3FOS/c1-4(2)3/h1H3 |
InChI Key |
GWNPPHYEJITOHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


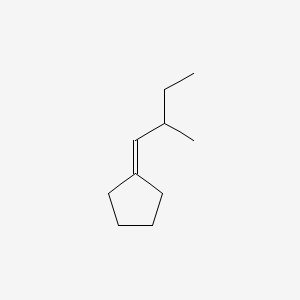
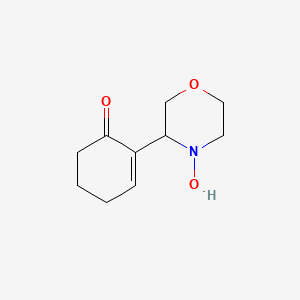
![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
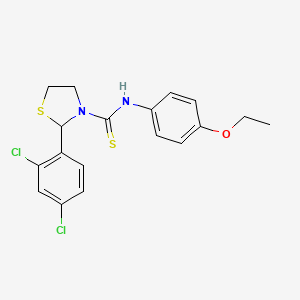
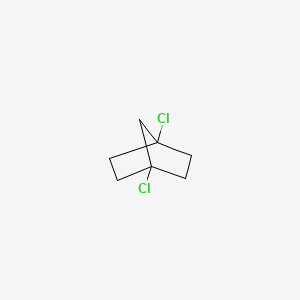
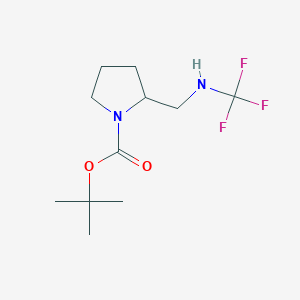
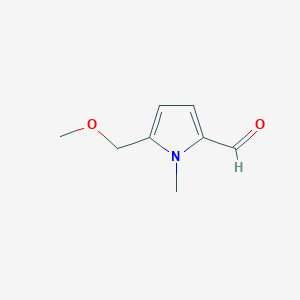
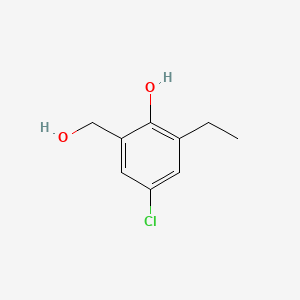
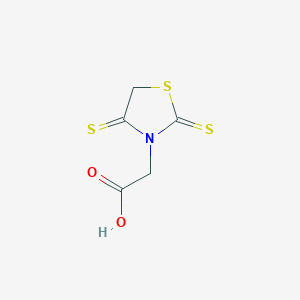
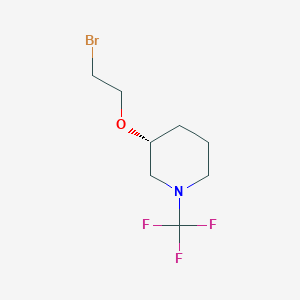
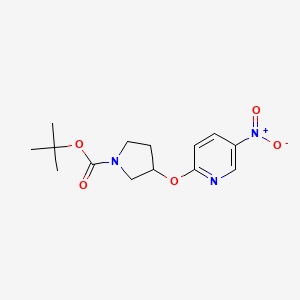
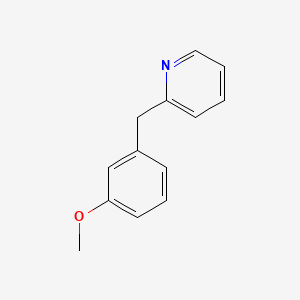
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
